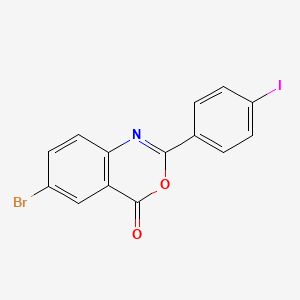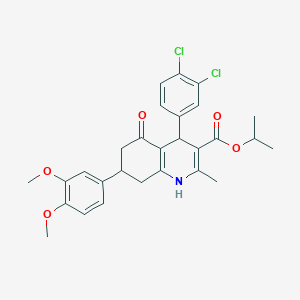
6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminophenol to form 6-bromo-2-aminophenol. This intermediate is then reacted with 4-iodobenzoic acid under cyclization conditions to yield the target compound. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl₃) and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Uniqueness
Compared to similar compounds, 6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation can enhance its utility in synthetic chemistry and its potential biological activities.
Propiedades
Fórmula molecular |
C14H7BrINO2 |
|---|---|
Peso molecular |
428.02 g/mol |
Nombre IUPAC |
6-bromo-2-(4-iodophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7BrINO2/c15-9-3-6-12-11(7-9)14(18)19-13(17-12)8-1-4-10(16)5-2-8/h1-7H |
Clave InChI |
GNOFYOJEBROFFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11635272.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635273.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)

![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)


![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
